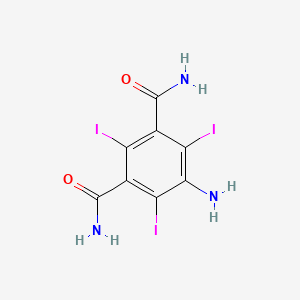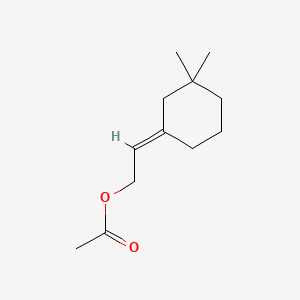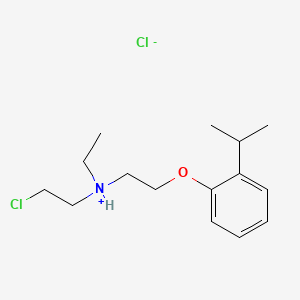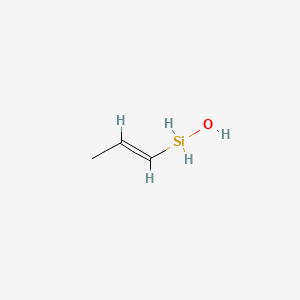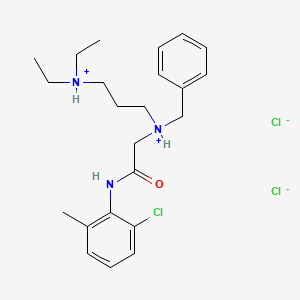
2-(Benzyl(3-(diethylamino)propyl)amino)-6'-chloro-o-acetotoluidide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzyl group, a diethylamino group, and a chloro-substituted acetotoluidide moiety. Its dihydrochloride form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6-chloro-o-acetotoluidide with benzylamine and 3-(diethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Mécanisme D'action
The mechanism of action of 2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The diethylamino group plays a crucial role in its binding affinity and specificity, while the chloro and benzyl groups contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyl(3-(dimethylamino)propyl)amino)-6’-chloro-o-acetotoluidide
- 2-(Benzyl(3-(ethylamino)propyl)amino)-6’-chloro-o-acetotoluidide
Uniqueness
2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group provides enhanced solubility and reactivity compared to similar compounds with dimethylamino or ethylamino groups. This uniqueness makes it particularly valuable in applications requiring high specificity and stability.
Propriétés
Numéro CAS |
77966-33-7 |
|---|---|
Formule moléculaire |
C23H34Cl3N3O |
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
benzyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[3-(diethylazaniumyl)propyl]azanium;dichloride |
InChI |
InChI=1S/C23H32ClN3O.2ClH/c1-4-26(5-2)15-10-16-27(17-20-12-7-6-8-13-20)18-22(28)25-23-19(3)11-9-14-21(23)24;;/h6-9,11-14H,4-5,10,15-18H2,1-3H3,(H,25,28);2*1H |
Clé InChI |
ITIDRXCMEDDSKX-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCC[NH+](CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




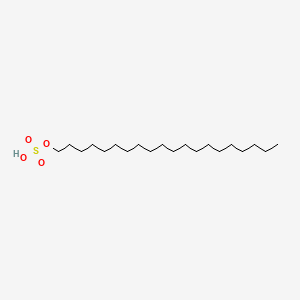
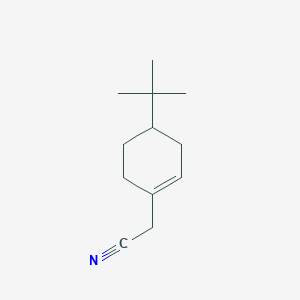
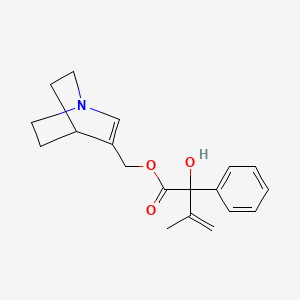
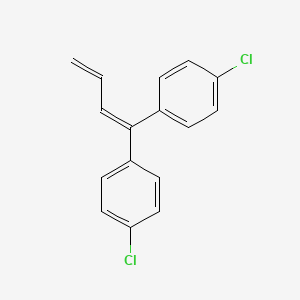
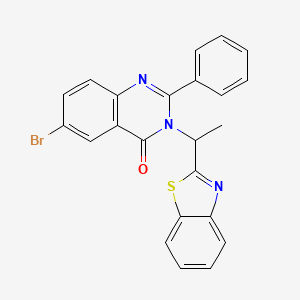
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
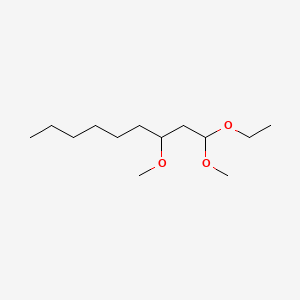
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
